Product packaging for 1-(4-Pentylphenyl)-3-phenylurea(Cat. No.:)

1-(4-Pentylphenyl)-3-phenylurea

Cat. No.: B11983830
M. Wt: 282.4 g/mol
InChI Key: GJYYENNMGXHOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Pentylphenyl)-3-phenylurea is a chemical compound with the molecular formula C18H22N2O and a molecular weight of 282.38 g/mol . This phenyl-urea derivative is of significant interest in medicinal chemistry research, particularly in the development of multi-target therapeutic agents. Scientific studies have explored its potential as a dual-target ligand capable of simultaneously activating both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) . This dual action makes it a valuable research tool for investigating novel treatment pathways for complex metabolic diseases like Type 2 diabetes, offering a unique approach to modulating glucose homeostasis and insulin sensitivity. Researchers utilize this compound in preclinical studies to better understand the interplay between these two important biological targets and to identify new strategies for disease management. The product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O B11983830 1-(4-Pentylphenyl)-3-phenylurea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-(4-pentylphenyl)-3-phenylurea

InChI

InChI=1S/C18H22N2O/c1-2-3-5-8-15-11-13-17(14-12-15)20-18(21)19-16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3,(H2,19,20,21)

InChI Key

GJYYENNMGXHOSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 4 Pentylphenyl 3 Phenylurea and Its Derivatives

General Synthetic Routes for Substituted Diarylureas

The formation of the urea (B33335) bond is the critical step in synthesizing 1-(4-pentylphenyl)-3-phenylurea and other substituted diarylureas. Methodologies generally involve the reaction of an amine with a reactive carbonyl species.

Classical Approaches via Isocyanate Reactions

The most common and historically significant method for preparing unsymmetrical diarylureas is the reaction between an aryl amine and an aryl isocyanate. americanelements.comnih.gov This reaction is typically high-yielding and proceeds under mild conditions. The general scheme involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group.

The reaction is often carried out in an inert solvent, such as acetone, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF), at room temperature. americanelements.comresearchgate.net The reaction progress can be monitored using thin-layer chromatography (TLC) until the starting materials are consumed. americanelements.com The resulting diarylurea product often precipitates from the reaction mixture and can be isolated by simple filtration. americanelements.com

In cases where the required isocyanate is not commercially available or is unstable, it can be generated in situ from the corresponding primary amine using phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547). americanelements.comnih.gov This process involves reacting the amine with triphosgene in a suitable solvent, often with the addition of a non-nucleophilic base to neutralize the HCl byproduct. americanelements.com

Alternative Coupling Methods for Urea Bond Formation

While the isocyanate route is robust, concerns over the handling of toxic isocyanates and phosgene have driven the development of alternative synthetic methods.

Transition-Metal-Catalyzed Carbonylations: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-N bond formation. One such method involves the palladium-catalyzed carbonylation of aryl halides or triflates in the presence of an amine and a carbon monoxide (CO) source. spectrabase.com This approach allows for the one-pot synthesis of unsymmetrical ureas from readily available starting materials. Another variation is the catalytic carbonylation of azides with amines under a CO atmosphere, which produces ureas with nitrogen gas as the only byproduct. Ruthenium catalysts have also been employed to synthesize diarylureas from N-aryl substituted formamides and aminoarenes.

Isocyanate Surrogates and Phosgene-Free Reagents: To avoid the direct use of isocyanates, various surrogate molecules have been developed. Dioxazolones can be decomposed under mild heating to generate isocyanate intermediates, which then react with amines to form ureas. spectrabase.com Carbonyldiimidazole (CDI) is another effective phosgene substitute that reacts with an amine to form an activated carbamate (B1207046) intermediate, which then reacts with a second amine to yield the urea. nih.gov The order of reagent addition is crucial when using CDI to prevent the formation of symmetrical urea byproducts. nih.gov

Electrocatalytic Synthesis: A more recent and sustainable approach involves the electrocatalytic coupling of carbon dioxide (CO₂) with nitrogen-containing species like nitrates or atmospheric nitrogen. These methods operate under ambient conditions and can utilize renewable energy, offering a greener alternative to traditional synthesis, though they are still in the developmental stages.

Other Methods: The Curtius rearrangement of a carboxylic acid to an isocyanate provides an indirect route to urea synthesis. nih.gov Additionally, carbodiimides can react with carboxylic acids to form intermediates that lead to N-acylureas, which can be further transformed.

Targeted Synthesis of this compound

The most direct and widely applicable method for the targeted synthesis of this compound is the reaction between 4-pentylaniline (B1581728) and phenyl isocyanate. This reaction follows the classical isocyanate approach described previously.

The synthesis is typically performed as follows:

4-Pentylaniline is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF). researchgate.net

An equimolar amount of phenyl isocyanate is added to the solution. researchgate.net

The reaction mixture is stirred at room temperature. The reaction is generally exothermic and proceeds to completion within a few hours. americanelements.com

Progress is monitored by TLC. Upon completion, the product, this compound, which is a solid, can be isolated.

Purification is typically achieved by filtration and washing the solid product with a cold solvent to remove any unreacted starting materials, or by recrystallization or column chromatography if necessary. americanelements.comresearchgate.net

This specific synthesis leverages the high reactivity and selectivity of the amine-isocyanate reaction to produce the target compound in high yield and purity.

Synthetic Design for Positional Isomers and Alkyl Chain Variations

The versatility of the diarylurea synthesis allows for the straightforward design and creation of various analogs, including positional isomers and molecules with different alkyl chain lengths.

Positional Isomers: To synthesize positional isomers of this compound, the starting aniline (B41778) is changed. For example:

1-(2-Pentylphenyl)-3-phenylurea would be synthesized by reacting 2-pentylaniline with phenyl isocyanate.

1-(3-Pentylphenyl)-3-phenylurea would be synthesized using 3-pentylaniline as the starting amine.

The core reaction conditions would remain largely the same, relying on the nucleophilic addition of the aniline derivative to phenyl isocyanate.

Alkyl Chain Variations: To explore the effect of the alkyl chain length, the 4-pentylaniline precursor is replaced with other 4-alkylanilines. The general synthetic scheme remains consistent.

Target CompoundStarting Aniline
1-(4-Ethylphenyl)-3-phenylurea4-Ethylaniline
1-(4-Propylphenyl)-3-phenylurea4-Propylaniline
1-(4-Butylphenyl)-3-phenylurea4-Butylaniline
1-(4-Hexylphenyl)-3-phenylurea4-Hexylaniline

This modular approach allows for the systematic synthesis of a library of related compounds for structure-activity relationship (SAR) studies in various fields, such as medicinal chemistry or materials science.

Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment

Following synthesis, a combination of chromatographic and spectroscopic techniques is essential to confirm the identity and assess the purity of this compound.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction in real-time by comparing the spots of the reaction mixture with those of the starting materials. americanelements.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product with high accuracy. The structure of the synthesized ureas can also be confirmed by techniques like liquid chromatography-mass spectrometry (LC-MS).

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most definitive methods for structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The diarylurea structure is characterized by the presence of N-H stretching vibrations and a strong C=O (amide I band) stretching vibration.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound by identifying the molecular ion peak (M⁺).

Below are tables detailing the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Expected ¹H NMR Signals

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~8.6-8.8 Singlet (broad) 2 H Two N-H protons
~7.0-7.5 Multiplet 9 H Aromatic C-H protons
~2.5-2.6 Triplet 2 H -CH₂- attached to the phenyl ring
~1.5-1.7 Multiplet 2 H -CH₂-CH₂-Ph
~1.2-1.4 Multiplet 4 H Two internal -CH₂- groups

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Bond Functional Group
~3300 Medium-Strong N-H Stretch Urea
~3050 Medium C-H Stretch Aromatic
~2950-2850 Medium C-H Stretch Aliphatic (Pentyl)
~1630-1650 Strong C=O Stretch (Amide I) Urea
~1550-1590 Strong N-H Bend / C-N Stretch (Amide II) Urea

Mechanistic Investigations into the Biological Actions of 1 4 Pentylphenyl 3 Phenylurea and Its Analogues

Cellular Responses and Phenotypic Effects in In Vitro Models (e.g., Cell Cycle Arrest)

The inhibition of various molecular targets by 1-(4-Pentylphenyl)-3-phenylurea and its analogues translates into distinct cellular responses and phenotypic effects. One of the most significant of these is the induction of cell cycle arrest.

Studies on various cell lines have shown that treatment with compounds structurally related to phenylureas can lead to cell cycle arrest, primarily in the G1 or G0/G1 phase. nih.govnih.gov For example, chabamide, a dimeric alkaloid, was found to inhibit the growth of leukemia cells by inducing cell cycle arrest in the G0/G1 phase. nih.gov This arrest was associated with an upregulation of the cell cycle inhibitor p21 and a downregulation of cyclin D1 and cyclin-dependent kinases (CDK2/4/6). nih.gov Similarly, piperine, another natural compound, caused G1 phase cell cycle arrest in melanoma cells, which also correlated with the downregulation of cyclin D1 and induction of p21. nih.gov These findings suggest that phenylurea-like compounds can exert their anti-proliferative effects by modulating key regulators of the cell cycle.

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of small molecules with their protein targets can occur through different mechanisms. Orthosteric ligands bind to the primary, active site of a receptor or enzyme, directly competing with the endogenous ligand. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change in the protein that alters the binding or efficacy of the orthosteric ligand.

Diarylurea compounds have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.gov For instance, PSNCBAM-1, a diarylurea derivative, acts as a negative allosteric modulator of the CB1 receptor, reducing the efficacy of orthosteric agonists. nih.gov Structure-activity relationship studies have revealed the importance of specific chemical features for this allosteric activity. nih.govnih.gov Allosteric modulators offer potential advantages over orthosteric ligands, as they can provide more nuanced control over receptor signaling. unc.edu The binding of these modulators can be influenced by the presence of orthosteric ligands, leading to positive, negative, or neutral cooperativity. nih.govnih.gov For example, some allosteric modulators of the CB1 receptor have been shown to increase the binding of agonists while decreasing the binding of inverse agonists. nih.gov This complex interplay between orthosteric and allosteric ligands highlights the sophisticated mechanisms through which phenylurea-related compounds can exert their biological effects.

Biological Activities of 1 4 Pentylphenyl 3 Phenylurea and Its Analogues Exclusively in Vitro and Non Human Studies

Antimitotic and Antiproliferative Efficacy in Various Cancer Cell Lines

The compound 1-(4-pentylphenyl)-3-phenylurea and its analogues have demonstrated notable antimitotic and antiproliferative effects across a range of cancer cell lines in preclinical, in vitro studies. Research has highlighted the dose-dependent and cell-line-specific cytotoxicity of these compounds.

For instance, studies involving various cancer cell lines, such as the colon carcinoma line HT-29, have shown that certain derivatives can significantly decrease cell viability. researchgate.net The cytotoxic effects are often accompanied by morphological changes characteristic of apoptosis, including cell shrinkage and chromatin condensation. researchgate.net

In addition to colon cancer cells, the antiproliferative activity of related compounds has been observed in other cancer cell lines, including A549 (lung carcinoma), SGC-7901 (gastric adenocarcinoma), SMMC7721 (hepatoma), BGC-823 (gastric cancer), and HepG2 (hepatocellular carcinoma). researchgate.net Research has also explored the effects on breast cancer cell lines like MDA-MB-231, where some analogues have shown the ability to inhibit cell survival and induce apoptosis. nih.govpreprints.org Furthermore, studies on HeLa (cervical cancer) cells have also contributed to understanding the anticancer potential of these compounds. preprints.org

The mechanism of action for the antiproliferative effects of some analogues is thought to involve the inhibition of key cellular processes. For example, in breast cancer cells, some cannabinoids, which share structural similarities with the phenylurea core, have been found to inhibit the expression of the Id-1 gene, a key regulator of cancer cell proliferation and metastasis. nih.gov

The following table summarizes the observed antiproliferative activities in various cancer cell lines.

Cell LineCancer TypeObserved Effects
HT-29 Colon CarcinomaDecreased cell viability, induction of apoptosis. researchgate.net
A549 Lung CarcinomaCytotoxic effects. researchgate.net
MDA-MB-231 Triple-Negative Breast CancerInhibition of cell survival, induction of apoptosis. nih.govpreprints.org
HeLa Cervical CancerCytotoxic effects, induction of apoptosis. preprints.org
SGC-7901 Gastric AdenocarcinomaDecreased cell viability. researchgate.net
SMMC7721 HepatomaDecreased cell viability. researchgate.net
BGC-823 Gastric CancerDecreased cell viability. researchgate.net
HepG2 Hepatocellular CarcinomaDecreased cell viability. researchgate.net

Antiviral Activity Spectrum Against DNA and RNA Viruses

Analogues of this compound have been investigated for their potential to inhibit the replication of a variety of DNA and RNA viruses. Research has focused on their ability to interfere with viral components essential for replication, such as viral polymerases.

Specifically, certain non-nucleoside inhibitors have demonstrated potent activity against herpesviruses by targeting their DNA polymerases. probechem.com In vitro assays have shown that these compounds can inhibit human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV) polymerases without significantly affecting human DNA polymerases. nih.gov This selective inhibition translates to antiviral activity in cell culture against HCMV, HSV-1, HSV-2, and VZV. nih.govnih.gov The mechanism of action for some of these compounds appears to be competitive inhibition of nucleoside binding to the viral polymerase. nih.gov

The broad-spectrum anti-herpesvirus activity of these analogues suggests potential for further development. The following table provides an overview of the antiviral activity spectrum.

Virus FamilySpecific VirusesMechanism of Action
Herpesviridae (DNA) Herpes Simplex Virus 1 (HSV-1) nih.govnih.govInhibition of viral DNA polymerase. probechem.comnih.gov
Herpes Simplex Virus 2 (HSV-2) nih.govnih.govInhibition of viral DNA polymerase. nih.gov
Varicella-Zoster Virus (VZV) nih.govnih.govInhibition of viral DNA polymerase. nih.gov
Human Cytomegalovirus (HCMV) nih.govtjpr.orgInhibition of viral DNA polymerase. nih.gov
Epstein-Barr Virus (EBV) tjpr.orgInhibition of viral replication. tjpr.org

It is important to note that while these compounds have shown efficacy against herpesviruses, their activity against non-herpesviruses, including various other DNA and RNA viruses, has been found to be limited in some studies. nih.gov

Immunomodulatory Properties, Including Complement System Inhibition

The immunomodulatory effects of compounds related to this compound have been explored, with a particular focus on the complement system. The complement system is a crucial component of the innate immune response, and its dysregulation is implicated in various inflammatory diseases. nih.gov

Therapeutic inhibition of the complement system is a strategy for managing these conditions. nih.gov The complement system can be activated through classical, lectin, and alternative pathways, all converging on the cleavage of the C3 component. nih.gov This process is tightly regulated by various inhibitors to prevent excessive activation and subsequent tissue damage. nih.gov

While direct studies on this compound's effect on the complement system are not extensively documented in the provided search results, the broader class of cannabinoid-like molecules has been noted for its immunomodulatory properties. nih.govresearchgate.net These effects are often mediated through cannabinoid receptors, which can influence inflammatory responses. nih.govresearchgate.net The potential for phenylurea derivatives to interact with components of the immune system, including the complement cascade, remains an area for further investigation.

Neuropharmacological Effects via Cannabinoid Receptor Ligand Activity

The neuropharmacological profile of this compound analogues is significantly influenced by their interaction with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. nih.govresearchgate.net The endocannabinoid system is a key modulator of various physiological processes in the brain, including mood, memory, and pain perception. nih.govresearchgate.net

Compounds that act as ligands for these receptors can exert a range of effects on neurotransmitter systems. nih.govresearchgate.net For instance, activation of the CB1 receptor can modulate the release of neurotransmitters like dopamine, serotonin, and glutamate. nih.govresearchgate.net

Certain phytocannabinoids, which share structural features with synthetic analogues, act as partial agonists at CB1 and CB2 receptors. nih.gov For example, Δ9-tetrahydrocannabinol (THC) is a partial agonist, while cannabidiol (B1668261) (CBD) acts as a negative allosteric modulator of the CB1 receptor and an inverse agonist of the CB2 receptor. nih.gov The diverse pharmacology of these compounds, often interacting with multiple targets beyond the cannabinoid receptors, contributes to their wide-ranging neuropharmacological effects. nih.govresearchgate.net The interaction of this compound and its derivatives with the cannabinoid system suggests their potential to influence central signaling pathways. nih.govresearchgate.net

Anti-Angiogenic Activity through HIF-1α Modulation

The anti-angiogenic potential of compounds related to this compound has been linked to the modulation of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a key transcription factor that plays a central role in cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. nih.govnih.gov

Under hypoxic conditions, HIF-1α accumulation promotes the expression of genes involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov Therefore, inhibiting HIF-1α is a promising strategy for cancer therapy.

Effects on Lipid Signaling Pathways via Sphingosine (B13886) Kinase Modulation

The biological activity of this compound analogues may also extend to the modulation of lipid signaling pathways, specifically through interaction with sphingosine kinase (SphK). Sphingosine kinase is a critical enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator. nih.gov

S1P and its precursor, ceramide, are key players in regulating a multitude of cellular processes, including cell proliferation, survival, and migration. nih.gov The balance between ceramide and S1P levels is often referred to as the "sphingolipid rheostat," which can determine a cell's fate.

Recent research has highlighted the role of S1P signaling in various physiological and pathological processes, including pain sensation. nih.govresearchgate.net For instance, S1P and its receptor S1PR3 have been identified as crucial regulators of mechanonociception. nih.govresearchgate.net By modulating the activity of sphingosine kinase, compounds can alter the levels of S1P and consequently influence these signaling pathways. The potential for phenylurea derivatives to interact with sphingosine kinase presents another avenue for their therapeutic application.

Future Perspectives and Emerging Research Directions for 1 4 Pentylphenyl 3 Phenylurea Research

Development of Advanced Synthetic Methodologies for Structure Optimization

The core structure of 1-(4-Pentylphenyl)-3-phenylurea offers a versatile scaffold for chemical modification. Future research will undoubtedly focus on the development of more advanced and efficient synthetic methodologies to create a diverse library of analogs. The aim is to optimize its pharmacokinetic and pharmacodynamic properties.

Recent years have seen progress in the synthesis of N,N'-disubstituted ureas, moving beyond traditional methods. rsc.orgresearchgate.net Future strategies will likely incorporate novel catalytic systems and flow chemistry techniques to allow for rapid and high-yield synthesis of a wide range of derivatives. nih.gov For instance, the use of benzotriazole-1-carboxamide (B1609093) has been shown to be an efficient reagent for preparing N,N-disubstituted ureas under mild conditions. researchgate.net Such methods facilitate the introduction of various functional groups onto the phenyl rings and the urea (B33335) linkage, allowing for fine-tuning of properties like solubility, metabolic stability, and target affinity. nih.govdocumentsdelivered.com The synthesis of diarylureas containing different linker groups has also been explored to enhance antitumor activity, a strategy that could be adapted for other therapeutic areas. nih.gov

Table 1: Comparison of Synthetic Methodologies for Diarylurea Derivatives

MethodologyDescriptionAdvantagesPotential for this compound Analogs
Conventional Batch Synthesis Reaction of an amine with an isocyanate in a solvent.Well-established, suitable for initial discovery.Foundational method for lead compound synthesis.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates.Reduced reaction times, often higher yields.Rapid generation of a focused library of analogs.
Flow Chemistry Continuous reaction in a reactor system.Precise control over reaction parameters, improved safety and scalability.Large-scale synthesis of optimized lead candidates.
Catalytic Methods Use of catalysts to facilitate urea formation.Milder reaction conditions, broader substrate scope.Access to structurally complex analogs not achievable by other methods.

Comprehensive Elucidation of Off-Target Interactions

A critical aspect of modern drug development is the thorough characterization of a compound's interaction with unintended biological targets. While this compound is a known sEH inhibitor, its potential off-target effects are not fully understood. Future research will increasingly employ a combination of computational and experimental approaches to create a comprehensive off-target interaction profile.

Computational methods, such as the Off-Target Safety Assessment (OTSA), are becoming increasingly powerful in predicting potential off-target interactions for small molecules. frontiersin.orgnih.govcncb.ac.cn These in silico tools use large databases of known drug-target interactions and sophisticated algorithms to predict the likelihood of a compound binding to a wide range of proteins. frontiersin.orgnih.gov Such predictive modeling can help to identify potential safety liabilities early in the drug development process. For instance, a computational analysis of a large set of small molecule drugs predicted an average of 9.3 off-target interactions per drug, highlighting the promiscuity of many compounds. frontiersin.orgnih.gov

Experimental validation of these predicted interactions is crucial. Techniques such as affinity chromatography, and broad-based panel screening against a library of kinases and other enzymes will be essential. biorxiv.org Understanding these off-target interactions is not only important for predicting adverse effects but can also open up opportunities for drug repurposing. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, future research will move beyond single-target analyses and embrace a systems biology approach. This involves the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics, to map the compound's impact on cellular networks. gmo-qpcr-analysis.infonih.gov

By combining transcriptomic and proteomic data, researchers can obtain a more complete picture of how the compound alters gene and protein expression profiles in target tissues. gmo-qpcr-analysis.infonih.gov This integrated approach can help to elucidate the downstream signaling pathways affected by sEH inhibition and identify novel biomarkers of drug response. gmo-qpcr-analysis.info For example, integrating transcriptomic data with mechanistic systems pharmacology models can help predict the response of individual patients to drug combinations. nih.gov This systems-level understanding is crucial for identifying potential mechanisms of drug resistance and for developing more effective combination therapies. creative-proteomics.com

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Pentylphenylureas

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery, and their application to the development of pentylphenylureas will be no exception. These computational tools can be used to accelerate the identification of new lead compounds, optimize their properties, and predict their biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, can be significantly enhanced by ML algorithms. nih.govnih.gov These models can be trained on existing data for diarylurea derivatives to predict the potency and selectivity of novel, untested compounds. nih.gov ML can also be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with favorable pharmacokinetic profiles. youtube.com Furthermore, generative AI models can be used to design novel molecular structures with desired properties, potentially leading to the discovery of next-generation pentylphenylureas with improved efficacy and safety profiles.

Table 2: Applications of AI/ML in the Development of Pentylphenylureas

Application AreaAI/ML TechniquePotential Impact
Lead Identification Virtual Screening, Generative ModelsFaster and more cost-effective identification of novel hit compounds.
Lead Optimization QSAR, ADMET PredictionImproved potency, selectivity, and pharmacokinetic properties of lead compounds.
Mechanism of Action Studies Pathway Analysis, Network BiologyDeeper understanding of the biological effects of the compounds.
Biomarker Discovery Analysis of Omics DataIdentification of biomarkers for patient stratification and monitoring treatment response.

Exploration of Novel Biological Targets and Therapeutic Applications

While the primary target of this compound is soluble epoxide hydrolase, future research will likely uncover novel biological targets and, consequently, new therapeutic applications for this class of compounds. The diarylurea scaffold is a privileged structure in medicinal chemistry and has been found to interact with a variety of biological targets. nih.govmdpi.com

Inhibition of sEH has already shown promise in a wide range of disease models, including those for pain, inflammation, and neurodegenerative diseases. nih.govfrontiersin.orgnih.govresearchgate.net Future research will continue to explore the therapeutic potential of sEH inhibitors in these and other areas. For example, sEH inhibitors are being investigated for their potential to alleviate chemotherapy-induced neuropathic pain and for their beneficial effects in models of Parkinson's disease. frontiersin.orgnih.gov There is also growing interest in the development of dual-target inhibitors that act on both sEH and other disease-relevant targets, which could lead to more effective treatments for complex diseases. escholarship.orgiasp-pain.org The repositioning of diarylureas from their established roles as anticancer agents to new applications as antimicrobials is another active area of investigation. nih.gov

Design Principles for Enhancing Selectivity and Potency within the Urea Class

A key challenge in the development of urea-based inhibitors is achieving high selectivity for the intended target. Future research will focus on elucidating the structural features that govern the selectivity of these compounds and on developing design principles to enhance their potency and specificity.

Structure-activity relationship (SAR) studies will continue to play a crucial role in this endeavor. nih.gov By systematically modifying the structure of this compound and evaluating the effects on its activity against sEH and other potential off-targets, researchers can identify the key molecular determinants of selectivity. nih.gov For instance, studies on urease inhibitors have shown that substituents on the phenyl rings can significantly impact inhibitory potency. nih.gov

Molecular modeling and computational docking studies can provide valuable insights into the binding modes of these inhibitors and help to rationalize the observed SAR. nih.govnih.gov This information can then be used to guide the design of new analogs with improved selectivity profiles. The development of dual-targeting inhibitors also requires careful design to ensure balanced activity against both targets. escholarship.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Pentylphenyl)-3-phenylurea, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A common approach involves condensation reactions between phenyl isocyanate derivatives and substituted anilines. For example, details the synthesis of structurally similar ureas via stepwise addition of alkoxy-substituted anilines to phenyl isocyanate under controlled conditions. Key parameters include reaction temperature (typically 0–25°C), solvent choice (e.g., THF or dichloromethane), and monitoring via thin-layer chromatography (TLC) to track reaction progress . Optimization may involve varying alkyl chain lengths (e.g., hexyl, octyl) to improve yield and purity, as seen in analogs with 89–93% yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O stretches at ~1650 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent effects:

  • ¹H NMR : Aromatic protons appear at δ 6.5–8.0 ppm, while alkyl chains (e.g., pentyl) show signals at δ 0.5–1.5 ppm .
  • ¹³C NMR : Urea carbonyl carbons resonate at ~155 ppm, and quaternary carbons in aromatic rings appear at ~120–140 ppm .
  • Mass spectrometry (MS) confirms molecular weight, with analogs showing M⁺ peaks matching theoretical values (e.g., m/z 312–452 for C19–C29 derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the biological activity of this compound derivatives?

  • Methodological Answer : Comparative studies of analogs reveal that alkyl chain length impacts solubility and membrane permeability. For example, shows that fluorophenyl and quinazolinone substitutions enhance anticancer activity (e.g., IC50 values in the micromolar range against breast cancer cells). Computational docking (e.g., using AutoDock Vina) can predict binding affinities to targets like EGFR or HDAC enzymes, guiding rational design .

Q. What experimental strategies can resolve contradictions in biological activity data across similar urea derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent effects. For instance, highlights that dimethylamino and chlorofluorophenyl groups significantly alter pharmacological profiles compared to simpler analogs. To address contradictions:

  • Perform dose-response assays across multiple cell lines.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Validate results with orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity) .

Q. How can computational modeling predict the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer : Molecular dynamics (MD) simulations and pharmacophore modeling identify key interactions. For example, used docking studies to show that urea derivatives bind to HDAC and EphA2 via hydrogen bonds with catalytic residues (e.g., Zn²⁺ in HDAC). Steps include:

  • Generate 3D structures using Gaussian or Schrödinger Suite.
  • Simulate ligand-protein interactions over 100+ ns trajectories.
  • Validate with mutagenesis studies (e.g., alanine scanning) .

Q. What strategies are employed to assess the environmental stability and degradation pathways of phenylurea derivatives?

  • Methodological Answer : Accelerated stability studies under varying pH, temperature, and UV exposure can identify degradation products. High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem MS (LC-MS/MS) detect metabolites. For example, notes that chlorophenyl derivatives degrade via hydrolysis of the urea moiety, forming aniline byproducts .

Notes

  • For advanced studies, integrate multi-omics data (e.g., transcriptomics/proteomics) to map compound effects on cellular pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.